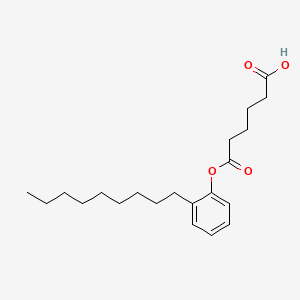

Nonylphenyl hydrogen adipate

Description

Contextualization of Adipate (B1204190) Esters in Chemical Science

Adipate esters are diesters of adipic acid. dtu.dk They are a well-established class of compounds in chemical science, primarily known for their application as plasticizers. dtu.dknih.gov Plasticizers are additives that increase the flexibility and durability of polymeric materials, such as poly(vinyl chloride) (PVC). dtu.dkacs.org The properties of adipate esters can be tailored by varying the alcohol group attached to the adipic acid backbone. dtu.dk For instance, the esterification of adipic acid with different alcohols yields a range of adipate esters with varying molecular weights, volatilities, and plasticizing efficiencies.

The synthesis of adipate esters typically involves the esterification of adipic acid with an appropriate alcohol. nih.govacs.org This reaction can be catalyzed by acids and may involve techniques like azeotropic removal of water to drive the reaction to completion. acs.org Beyond their role as plasticizers, adipate esters are also investigated for their biodegradability. wikipedia.org Aliphatic polyesters, including poly(ethylene adipate), are known to be biodegradable by enzymes like lipases and esterases. wikipedia.org The decomposition of diester plasticizers can proceed through the hydrolysis of ester bonds, forming a monoester of adipic acid as an intermediate. nih.gov

Interdisciplinary Significance of Nonylphenyl Hydrogen Adipate Research

The study of this compound extends across several scientific disciplines due to the distinct characteristics of its constituent parts: the nonylphenol group and the adipate ester functionality.

Environmental Science: The nonylphenol component of the molecule is of significant environmental interest. Nonylphenols are known for their persistence in aquatic environments and their potential to act as endocrine disruptors. wikipedia.orgnih.gov They can bioaccumulate and are not readily biodegradable. wikipedia.orgnih.gov Therefore, research into this compound often includes an assessment of its environmental fate and potential ecotoxicity, drawing parallels with the well-documented concerns surrounding nonylphenol and its derivatives. wikipedia.orgontosight.ai

Polymer and Materials Science: The adipate portion of the molecule links it to the field of polymer science, where adipate esters are crucial as plasticizers. dtu.dk Research in this area would investigate the efficacy of this compound in modifying the physical properties of polymers, such as flexibility and glass transition temperature. Its performance would be compared to other commercial plasticizers. dtu.dk

Analytical Chemistry: The detection and quantification of this compound in various matrices (e.g., environmental samples, plastic products) are key areas of research. Techniques like Fourier-transform Raman spectroscopy are employed to identify and analyze adipate esters. dtu.dk The development of robust analytical methods is crucial for monitoring its presence and understanding its behavior in different systems.

Scope and Research Imperatives for this compound

Current and future research on this compound is driven by several key imperatives:

Synthesis and Characterization: The development of efficient and sustainable synthetic routes for this compound is a primary focus. This includes the esterification of adipic acid, potentially with nonylphenol. nih.govacs.org Detailed characterization of the compound's physicochemical properties is essential.

Environmental Impact Assessment: Given the concerns associated with nonylphenols, a thorough evaluation of the environmental risks of this compound is paramount. wikipedia.org This involves studying its biodegradability, potential for bioaccumulation, and any endocrine-disrupting effects. nih.govwikipedia.org Research aims to determine if the adipate ester structure mitigates or exacerbates the known hazards of nonylphenol.

Search for Safer Alternatives: The broader context of research into plasticizers involves a continuous search for safer and more environmentally benign alternatives to compounds with potential health risks. acs.org Research on this compound contributes to this body of knowledge, helping to inform the design of future plasticizers with improved safety profiles.

Structure

3D Structure

Properties

CAS No. |

93982-14-0 |

|---|---|

Molecular Formula |

C21H32O4 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

6-(2-nonylphenoxy)-6-oxohexanoic acid |

InChI |

InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-13-18-14-9-10-15-19(18)25-21(24)17-12-11-16-20(22)23/h9-10,14-15H,2-8,11-13,16-17H2,1H3,(H,22,23) |

InChI Key |

JTGBFUOKEMPUSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OC(=O)CCCCC(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Elucidation of Adipate Ester Formation

Advanced Esterification Methodologies for Adipate (B1204190) Synthesis

Recent advancements in chemical synthesis have led to the development of more refined and environmentally conscious methods for producing adipate esters. These methodologies prioritize higher conversion rates, milder reaction conditions, and reduced environmental impact compared to conventional techniques.

The use of enzymes, particularly lipases, as biocatalysts for adipate ester synthesis represents a significant advancement. Immobilized lipases, such as Candida antarctica lipase (B570770) B (commercially available as Novozym 435), are highly effective in catalyzing the esterification of adipic acid with various alcohols. nih.govresearchgate.net This enzymatic approach is noted for its high specificity, which minimizes the formation of by-products and allows for reactions to proceed under milder temperature conditions, typically between 30°C and 70°C. google.comresearchgate.net

Research using response surface methodology (RSM) has been employed to optimize reaction parameters, including temperature, reaction time, enzyme concentration, and substrate molar ratios, to achieve maximum conversion yields. nih.govresearchgate.net Studies have demonstrated that high conversion yields, often exceeding 95%, can be attained. nih.gov For instance, the synthesis of dimethyl adipate using Candida antarctica lipase B reached a predicted maximum conversion of 97.6% under optimized conditions. researchgate.net

| Adipate Ester | Enzyme | Temperature (°C) | Time (min) | Key Findings | Conversion Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Adipate Ester (with Oleyl Alcohol) | Immobilized Candida antarctica Lipase | 60 | 438 | Optimization via RSM in a solvent-free system. | 95.5 | nih.gov |

| Dimethyl Adipate | Immobilized Candida antarctica Lipase B | 58.5 | 358 | Optimization via RSM; reaction follows Ping-Pong bi-bi mechanism with methanol (B129727) inhibition. | 97.6 (predicted) | researchgate.net |

| Adipate Esters (with Butanol Isomers) | Novozym 435 (Immobilized C. antarctica Lipase B) | 35-65 | 250 | Increased temperature improved substrate solubility and enhanced conversion yield. | Varies with alcohol | researchgate.net |

Green chemistry principles are increasingly being integrated into adipate ester synthesis to enhance sustainability. A key strategy is the use of solvent-free systems (SFS), which eliminates the need for potentially hazardous organic solvents. nih.govresearchgate.net Conducting the reaction without a solvent not only reduces waste but can also offer higher volumetric productivity and simplify product purification. google.comnih.gov

Another significant green approach is the utilization of renewable, biomass-derived feedstocks instead of petroleum-based ones. rsc.org For example, adipates have been successfully synthesized from bio-derived mucic acid in a one-step process using a heterogeneous Ir-ReOx/C catalyst. This method avoids high-pressure H₂ and generates the adipate ester in good yield (63%) using isopropanol (B130326) as a green solvent and reductant. rsc.org Furthermore, in laboratory settings, strategies such as using a Dean-Stark trap to continuously remove the water by-product can shift the reaction equilibrium towards the product, maximizing conversion in line with Le Chatelier's principle and improving atom economy. acs.org

Reaction Kinetics and Thermodynamic Considerations in Adipate Synthesis

Understanding the kinetics and thermodynamics of esterification is crucial for optimizing the synthesis of adipate esters. The rate of reaction is significantly influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants. sphinxsai.com

Increasing the reaction temperature generally accelerates the rate of esterification by increasing the kinetic energy of the molecules, which leads to more frequent and effective collisions between reactants. researchgate.netsphinxsai.com However, for enzyme-catalyzed reactions, there is an optimal temperature range beyond which the enzyme's stability and activity may decrease. researchgate.net

Kinetic studies have employed various models to describe the reaction mechanism. For the non-catalyzed direct esterification of adipic acid, a third-order kinetic model, assuming self-catalysis by the carboxylic acid groups, has been shown to fit experimental data well. academax.com In enzyme-catalyzed processes, the reaction often follows a Ping-Pong bi-bi mechanism, which may include substrate inhibition, as observed in the lipase-catalyzed synthesis of dimethyl adipate. researchgate.net For heterogeneously catalyzed reactions, such as the esterification of adipic acid with methanol over an Amberlyst 15 catalyst, a pseudo-homogeneous model has been successfully applied. sphinxsai.com

| System | Catalyst | Kinetic Model | Activation Energy (Ea) | Key Thermodynamic Findings | Reference |

|---|---|---|---|---|---|

| Adipic Acid + Ethylene Glycol | None (Self-catalyzed) | Third-order model | Not specified | Reaction studied at 160-230 °C. | academax.com |

| Adipic Acid + Methanol | Amberlyst 15 | Pseudo-homogeneous | 14.471 kJ/mol | Increased temperature (313-333 K) and reactant ratio increased conversion. | sphinxsai.com |

| Adipic Acid + Methanol | Immobilized Candida antarctica Lipase B | Ping-Pong bi-bi with methanol inhibition | Not specified | Reaction optimized based on RSM. | researchgate.net |

| Poly(adipic anhydride-co-mannitol adipate) | None (Thermal Decomposition) | Kissinger and Flynn–Wall–Ozawa methods | Varies with composition | Activation energy of thermal decomposition was determined. | nih.gov |

Characterization of Synthetic Intermediates and Reaction By-products

The esterification of adipic acid, a dicarboxylic acid, with an alcohol like nonylphenol is a stepwise reaction that proceeds through a key intermediate. The initial reaction between one molecule of adipic acid and one molecule of nonylphenol yields Nonylphenyl hydrogen adipate , the monoester. This compound is the principal synthetic intermediate. If the reaction continues, this monoester can then react with a second molecule of nonylphenol to form the diester, dinonylphenyl adipate.

The primary by-product of this condensation reaction is water. acs.org The removal of water is a common strategy to drive the reaction toward completion. In addition to the desired ester and water, the final product mixture may contain unreacted starting materials, such as adipic acid and nonylphenol, as well as the monoester intermediate if the goal is the production of the diester. umich.edugoogle.com

Characterization of these species is essential for monitoring reaction progress and confirming the structure of the final product. Spectroscopic methods are invaluable for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups. The formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching band for the ester group and the disappearance of the broad O-H stretching band associated with the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed structural information. In ¹³C-NMR, the formation of the ester linkage is confirmed by characteristic signals for the carbonyl carbon (typically around 172-173 ppm) and the carbons of the nonylphenyl and adipate backbone. nih.gov For example, in a related poly(adipic anhydride) system, the carbonyl carbon of the anhydride (B1165640) linkage appeared at 173 ppm, while adjacent methylene (B1212753) carbons were observed at 34 ppm and 24 ppm. nih.gov

Environmental Distribution, Transport, and Environmental Fate of Nonylphenyl Hydrogen Adipate Analogues

Occurrence and Spatiotemporal Distribution in Aquatic Environments

Analogues of Nonylphenyl hydrogen adipate (B1204190) are frequently detected in aquatic ecosystems worldwide. scielo.org.za Their distribution is closely associated with populated and industrialized areas, with wastewater treatment plant (WWTP) effluents being a major source. scielo.org.za

Nonylphenol, a persistent breakdown product of nonylphenol ethoxylates, is commonly found in both the water column and sediments of freshwater systems. nih.govwikipedia.org Due to its hydrophobic nature, nonylphenol tends to adsorb to suspended solids and accumulate in sediments, where it can persist for extended periods. nih.govnih.govwikipedia.org The half-life of nonylphenol in sediment is estimated to be over 60 years. wikipedia.org

Concentrations of nonylphenol in river water have been reported at levels up to 4.1 μg/L, while sediment concentrations can be significantly higher, reaching up to 1 mg/kg. nih.govwikipedia.org A study of thirty river reaches in the United States found nonylphenol in approximately 30% of water samples at concentrations ranging from 0.20 to 0.64 µg/L, and in about 71% of sediment samples with concentrations from 10 to 2,960 µg/kg. epa.gov In some cases, sediment concentrations of nonylphenol have been found to be 364 to 5,100 times greater than those in the overlying river water. epa.gov

The following table presents a summary of nonylphenol concentrations found in various freshwater systems and sediments:

| Location | Water Concentration (µg/L) | Sediment Concentration (µg/kg) |

| Various Rivers | 4.1 | 1000 |

| US River Reaches | 0.20 - 0.64 | 10 - 2,960 |

| Great Lakes | 0.01 - 0.92 | 170 - 72,000 |

| Riverine Lakes | - | up to 54,000 |

| Lanzhou Reach of Yellow River, China | 0.034 - 0.599 | 38.4 - 863.0 |

| Llobregat basin, Spain | Not Available - 0.53 | Limit of Detection - 79 |

| Kaoping River, Taiwan | - |

This table is interactive and can be sorted by clicking on the column headers.

Wastewater treatment plants are a critical nexus in the environmental journey of nonylphenol and its precursors. taylorfrancis.com Nonylphenol ethoxylates, used in a variety of household and industrial products, are transported to WWTPs where they can be partially degraded into the more persistent nonylphenol. nih.govwikipedia.org While WWTPs can achieve some removal of nonylphenol, it is often not complete. nih.gov

Studies have shown that while a biological secondary treatment process can reduce nonylphenol levels by around 53%, the total load of nonylphenolic compounds may only be reduced by 8%. nih.gov This is due to the transformation of longer-chain nonylphenol ethoxylates into shorter-chain ones, which can then be released into the environment and subsequently break down into nonylphenol. nih.gov Consequently, nonylphenol is frequently detected in the final effluents of WWTPs. nih.gov Concentrations in treated wastewater in Minnesota have been found in 80% of samples, typically below 1 µg/L. health.state.mn.us However, much higher concentrations have been reported elsewhere, with one study detecting up to 6,300 µg/L in the effluent from a shipyard oil/water separator. oup.com

The following table summarizes the concentrations of nonylphenol in wastewater influents and effluents:

| Sample Type | Concentration Range (µg/L) |

| Raw Wastewater Influent | 0.08 - 96.4 |

| Treated Wastewater Effluent (Minnesota) | < 1 |

| Shipyard Oil/Water Separator Effluent | up to 6,300 |

This table is interactive and can be sorted by clicking on the column headers.

Terrestrial Compartment Partitioning and Soil Interactions

When contaminated sewage sludge is applied to agricultural land, nonylphenol can be introduced into the terrestrial environment. wikipedia.org The mobility of nonylphenol in soil is generally considered to be low due to its tendency to sorb to soil organic matter. wikipedia.orgnih.gov The degradation of nonylphenol in soil is dependent on factors such as the availability of oxygen. wikipedia.org

Batch equilibrium studies have been used to quantify the sorption and desorption behavior of 4-nonylphenol (B119669) in various soils. nih.gov These studies have shown that sorption is influenced by the structure of the nonylphenol isomer. nih.gov The organic carbon content of the soil is a key factor influencing the sorption of nonylphenol, with a reported log KOC (organic carbon-water (B12546825) partition coefficient) of 3.97. nih.gov The sorption of nonylphenol to soil is not fully reversible, indicating a potential for long-term accumulation. nih.gov

A study comparing the mobility of 4-nonylphenol and another organic pollutant in three different agricultural soils found that the sorption capacity for 4-nonylphenol followed the order: Vertisol > Phaeozem > Leptosol. nih.gov This suggests that the risk of groundwater contamination from nonylphenol is higher in soils with lower sorption capacities like Leptosol. nih.gov

Atmospheric Transport and Deposition Mechanisms

While nonylphenol is not considered to be persistent in the atmosphere due to rapid degradation by hydroxyl radicals, it can be transported over short distances. wikipedia.orgnih.gov As a semi-volatile organic compound, nonylphenol can vaporize into the atmosphere from contaminated water surfaces and wastewater treatment facilities. nih.gov Atmospheric concentrations of nonylphenol tend to be higher in urban and polluted areas, suggesting that local sources are the primary contributors. nih.gov

Studies in the lower Hudson River Estuary have detected gas-phase nonylphenol concentrations ranging from below the detection limit to 81 ng/m³. researchgate.net The atmospheric concentrations showed a declining trend from land to the open sea, indicating that the atmosphere can act as a pathway for the transport of these compounds to marine environments. nih.gov Deposition from the atmosphere, through rain and snowfall, can re-introduce nonylphenol to both aquatic and terrestrial ecosystems. nih.gov

Bioavailability and Environmental Mobility Studies

The bioavailability of nonylphenol is a significant concern due to its potential for bioaccumulation in aquatic organisms. wikipedia.org Organisms living in water can accumulate nonylphenol at concentrations 10 to 1,000 times higher than the surrounding environment. wikipedia.org This bioaccumulation has been observed in various organisms, including algae, fish, and aquatic birds. nih.gov The presence of nonylphenol in fish is often linked to discharges from wastewater treatment plants. nih.gov

The mobility of nonylphenol in the environment is largely governed by its physicochemical properties, particularly its low water solubility and high hydrophobicity. nih.govnih.gov These characteristics lead to its partitioning from the water column to sediments and sludge. nih.govnih.gov While its mobility in soil is limited by sorption, the potential for transport via colloids has been suggested, which could facilitate its movement through the soil profile. nih.gov Although nonylphenol itself is not readily biodegradable, its precursors, the nonylphenol ethoxylates, can degrade in the environment to form nonylphenol, which can then persist. wikipedia.org

Transformation and Degradation Mechanisms of Nonylphenyl Hydrogen Adipate in Environmental Systems

Microbial Degradation Pathways and Biotransformation Kinetics

The biodegradation of Nonylphenyl hydrogen adipate (B1204190) is presumed to be initiated by the cleavage of the ester bond, separating the molecule into nonylphenol (NP) and adipic acid. This process is a common pathway for ester-containing compounds, making the extensive research on the degradation of both nonylphenol and adipate esters highly relevant.

Aerobic and Anaerobic Biodegradation Processes

The microbial breakdown of Nonylphenyl hydrogen adipate can occur under both aerobic and anaerobic conditions, largely dictated by the degradation of its primary metabolites, nonylphenol and adipic acid.

Under aerobic conditions , the initial hydrolysis of the ester linkage would release nonylphenol and adipic acid. Adipic acid is generally considered to be readily biodegradable by a wide range of microorganisms. The subsequent degradation of nonylphenol is well-documented. Aerobic degradation rates for nonylphenol in river sediment have been observed with half-lives ranging from 13.6 to 99.0 days iaea.org. The process can be influenced by environmental factors such as temperature and the presence of other substances iaea.org. Studies on similar compounds, such as nonylphenol ethoxylates, show that the degradation often begins with the modification and cleavage of the side chain before the breakdown of the aromatic ring nih.govresearchgate.net.

Anaerobic biodegradation of nonylphenol is generally slower than aerobic degradation. However, it is a crucial pathway in environments like sewage sludge and sediments. The ultimate biodegradation of related alkylphenol ethoxylates and their intermediates has been demonstrated, with half-lives typically ranging from one to four weeks in various environmental compartments, indicating a lack of long-term persistence under favorable conditions nih.gov.

Identification of Microbial Consortia and Key Enzymes in Degradation

The cleavage of the ester bond in this compound is likely facilitated by esterase enzymes, which are widespread in microorganisms. Following this initial hydrolysis, distinct microbial groups and enzymes are responsible for degrading the resulting nonylphenol.

Numerous bacterial strains capable of degrading nonylphenol have been isolated, primarily from environments like sewage treatment plants. The most frequently identified bacteria belong to the genera Sphingomonas and Pseudomonas nih.govresearchgate.netmdpi.com. Other genera, including Stenotrophomonas and Bacillus, have also been shown to possess nonylphenol-degrading capabilities researchgate.net. Fungal degradation of nonylphenols has also been observed, although the pathways can differ from bacterial metabolism researchgate.net.

The key enzymes in the bacterial degradation of nonylphenol are often monooxygenases . For instance, Sphingomonas sp. strain NP5 utilizes a nonylphenol monooxygenase to attack the compound mdpi.com. This enzyme initiates an unusual ipso-substitution, where the alkyl group is hydroxylated and subsequently cleaved from the aromatic ring, a distinct mechanism from the typical degradation of short-chain alkylphenols researchgate.net.

Table 1: Microbial Genera Implicated in the Degradation of Nonylphenol

| Microbial Genus | Environment of Isolation | Reference(s) |

|---|---|---|

| Sphingomonas | Sewage Sludge, Activated Sludge | researchgate.netmdpi.com |

| Pseudomonas | River Sediment, Sewage Treatment Plant | iaea.orgnih.govresearchgate.net |

| Stenotrophomonas | Not specified | researchgate.net |

| Bacillus | Not specified | researchgate.net |

Metabolite Identification and Degradation Intermediates

The degradation of this compound would produce a series of intermediate metabolites. The primary and most immediate metabolites are nonylphenol and adipic acid , resulting from ester hydrolysis.

The subsequent degradation of nonylphenol has been studied more extensively. Under aerobic conditions, the breakdown can proceed through various pathways. For nonylphenol ethoxylates, degradation often involves the shortening of the ethoxylate chain, leading to short-chain ethoxylates like NP1EO and NP2EO, which are then further degraded to nonylphenol itself researchgate.net. In some cases, oxidative pathways lead to the formation of carboxylic acids from the side chain nih.govnih.gov. The bacterial degradation of the nonylphenol molecule itself can generate intermediates such as hydroquinone (B1673460) mdpi.com. One study identified 4'-amino-acetophenone as an intermediate during the aerobic degradation of nonylphenol by a Pseudomonas species iaea.org.

Table 2: Potential Degradation Intermediates of this compound

| Parent Compound/Moiety | Intermediate Metabolite | Degradation Pathway | Reference(s) |

|---|---|---|---|

| This compound | Nonylphenol, Adipic Acid | Ester Hydrolysis | Inferred from researchgate.netnih.gov |

| Nonylphenol Moiety | Short-chain Nonylphenol Ethoxylates | Side-chain shortening (in related compounds) | researchgate.net |

| Nonylphenol Moiety | Carboxylated Nonylphenol derivatives | Side-chain oxidation | nih.govnih.gov |

| Nonylphenol Moiety | Hydroquinone | Ring cleavage | mdpi.com |

Abiotic Degradation Mechanisms

In addition to microbial action, this compound can be broken down by non-biological environmental processes.

Hydrolysis and Photolytic Degradation Processes

Hydrolysis is a key abiotic degradation pathway for esters. The ester linkage in this compound is susceptible to chemical hydrolysis, a reaction that cleaves the bond to yield nonylphenol and adipic acid. This process can be catalyzed by acids or bases and is influenced by pH and temperature nih.gov. The reaction is often a significant degradation route for ester plasticizers, such as phthalates, in environments like landfills nih.gov. While the production of adipate esters can be reversible, the hydrolysis reaction is favored under typical environmental conditions google.com.

Photolytic degradation , or photodegradation, involves the breakdown of a chemical by light energy. The nonylphenol moiety, containing an aromatic ring, is a chromophore that can absorb UV radiation, making photolysis a potential degradation pathway. Studies on related compounds like phthalate (B1215562) esters show that they can be transformed by photolytic processes, often involving reactions with hydroxyl radicals in the atmosphere or water nih.gov.

Oxidative Transformation Pathways

Oxidative processes in the environment can contribute to the transformation of this compound. The phenolic group of the nonylphenol moiety is susceptible to oxidation. Advanced oxidation processes, which generate highly reactive species like hydroxyl radicals (•OH), are effective in degrading persistent organic pollutants, including phenolic compounds. This pathway would likely involve the hydroxylation of the aromatic ring, leading to its eventual cleavage and mineralization. The degradation of bisphenols, which are also phenolic compounds, has been shown to proceed through such oxidative mechanisms mdpi.com.

Sorption and Desorption Dynamics on Environmental Matrices

The environmental distribution of this compound is heavily influenced by its tendency to attach to and detach from solid surfaces. This behavior, known as sorption and desorption, dictates whether the compound remains dissolved in water or becomes concentrated in solids like microplastics and sediments. The chemical properties of this compound, particularly its molecular structure which includes both non-polar (nonylphenyl) and polar (hydrogen adipate) components, suggest a complex interaction with diverse environmental materials.

The widespread presence of microplastics in aquatic and terrestrial environments provides a significant surface for the adsorption of organic pollutants. The interaction between this compound and various types of microplastics is a key factor in its environmental transport.

Research indicates that the adsorption of similar compounds, like nonylphenol (NP), onto microplastics is influenced by several factors, including the type of polymer, its degree of weathering, and the surrounding environmental conditions. For instance, non-polar microplastics such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) primarily interact with non-polar compounds through hydrophobic interactions. In contrast, polar polymers like polyamide (PA) can engage in more specific interactions, such as hydrogen bonding. nih.govresearchgate.net The aging of microplastics, through processes like photo-oxidation, can introduce oxygen-containing functional groups onto their surfaces, which can enhance the adsorption of compounds capable of forming hydrogen bonds. nih.govnih.gov

The adsorption capacity is also dependent on the particle size of the microplastics; smaller particles present a larger surface area-to-volume ratio, often leading to higher adsorption of organic compounds. vub.be Studies on nonylphenol have shown that its adsorption onto polystyrene microplastics is significant and is influenced by the initial concentration of the pollutant and the pH of the solution. vub.be For example, maximum adsorption of nonylphenol onto polystyrene microplastics has been observed at a lower pH. vub.be

Table 1: Factors Influencing the Adsorption of Nonylphenol-related Compounds on Microplastics

| Factor | Influence on Adsorption | Supporting Evidence |

|---|---|---|

| Microplastic Type | Polar polymers (e.g., Polyamide) show stronger affinity due to hydrogen bonding, while non-polar polymers (e.g., Polypropylene) rely on hydrophobic interactions. nih.govresearchgate.net | The soil-polyamide microplastic systems exhibited a stronger affinity for nonylphenol compared to soil-polypropylene microplastic systems. researchgate.net |

| Microplastic Aging | Photo-oxidative aging increases oxygen-containing functional groups, enhancing adsorption through hydrogen bonding. nih.govnih.gov | A marked increase in nonylphenol sorption was observed on photo-oxidatively aged low-density polyethylene. nih.gov |

| Particle Size | Smaller particle sizes generally lead to increased adsorption capacity due to a larger specific surface area. vub.be | The adsorption capacity of polystyrene microplastics for nonylphenol decreased with increasing particle size. vub.be |

| pH of Solution | Adsorption can be pH-dependent, with changes in the surface charge of the microplastic and the ionization state of the compound affecting electrostatic interactions. vub.be | Maximum nonylphenol adsorption onto polystyrene microplastics occurred at a pH of 3. vub.be |

Natural organic matter (NOM) present in soils and sediments plays a crucial role in the sorption of organic pollutants. Due to its high hydrophobicity, compounds like nonylphenol tend to accumulate in environmental compartments with high organic content, such as sewage sludge and river sediments. researchgate.netmdpi.com The sorption of nonylphenol in soils is strongly correlated with the organic carbon content. vub.be

The structure of the organic matter is also a determining factor. Unstable organic structures in sediments are more easily degraded, which can lead to the release of adsorbed pollutants. Conversely, pollutants absorbed into more resistant and stable organic structures are less likely to be degraded. The interaction between nonylphenol and humic acids, a major component of NOM, involves hydroxyl and aromatic groups, with π-π interactions between the aromatic rings of the pollutant and the humic acid being a key mechanism.

The presence of microplastics in sediments can further complicate these interactions. Studies have shown that the addition of polyvinyl chloride (PVC) microplastics to coastal saline soil significantly increased the adsorption capacity for nonylphenol. Smaller-sized microplastics had a more pronounced effect on enhancing this adsorption. Furthermore, the presence of these microplastics can decrease the desorption of the compound from the soil, effectively making it more persistent in the sediment. The adsorption and desorption kinetics in such mixed systems can often be described by pseudo-second-order models, with the Freundlich isotherm model fitting the data well, suggesting multilayer adsorption.

Table 2: Research Findings on the Interaction of Nonylphenol with Natural Organic Matter and Sediments

| Matrix | Key Findings | Reference |

|---|---|---|

| Soils | Sorption of nonylphenol is positively correlated with the organic carbon content of the soil. | vub.be |

| Sediments | Unstable organic matter structures can lead to the degradation of associated nonylphenol, while stable structures protect it from degradation. | |

| Humic Acids | Interactions are driven by hydroxyl and aromatic groups, with π-π interactions playing a significant role. | |

| Soil with Microplastics | The presence of PVC microplastics in coastal saline soil increased the adsorption of nonylphenol, with smaller microplastics having a greater effect. | |

| Soil with Microplastics | The desorption of nonylphenol from saline soil was reduced in the presence of PVC microplastics. |

Advanced Analytical Chemistry for Nonylphenyl Hydrogen Adipate Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatography, coupled with mass spectrometry or specialized detectors, forms the cornerstone for the analysis of Nonylphenyl hydrogen adipate (B1204190). These methods offer the necessary separation and detection capabilities to isolate the target analyte from complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like Nonylphenyl hydrogen adipate, although derivatization may be required to increase volatility and improve peak shape. The analysis of related compounds, such as various nonylphenol (NP) isomers and adipate plasticizers, provides a framework for developing methods for this compound. nih.govnih.gov High-resolution capillary columns are essential for separating the complex isomers of the nonylphenol moiety. researchgate.net

In typical GC-MS applications for related compounds, a temperature-programmed vaporizing (PTV) injector can be used for optimal sample transfer to the analytical column. thermofisher.com The mass spectrometer is often operated in selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode to achieve the lowest possible detection limits and enhance selectivity, which is crucial when dealing with matrix-laden extracts from environmental or food samples. thermofisher.com For structural elucidation and identification of unknown isomers, chemometric resolution methods can be applied to the GC-MS data. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Related Compounds This table presents typical conditions extrapolated from the analysis of nonylphenols and adipates, which would serve as a starting point for method development for this compound.

| Parameter | Typical Setting | Source(s) |

|---|---|---|

| Gas Chromatograph | Thermo Scientific™ TRACE™ 1310 or similar | thermofisher.com |

| Injector | Programmed Temperature Vaporizing (PTV) | thermofisher.com |

| Analytical Column | High-resolution capillary column (e.g., 100-m) | researchgate.net |

| Carrier Gas | Helium | thermofisher.com |

| Temperature Program | Optimized gradient (e.g., initial temp 60°C, ramp to 300°C) | nih.govthermofisher.com |

| Mass Spectrometer | Triple Quadrupole (e.g., Thermo Scientific™ TSQ™ Duo) | thermofisher.com |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Acquisition Mode | Selected Reaction Monitoring (SRM) or Selected Ion Monitoring (SIM) | thermofisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is highly suitable for analyzing this compound due to its polarity and molecular weight, often eliminating the need for derivatization. This technique provides excellent sensitivity and selectivity for quantifying trace levels of the analyte in complex matrices like food packaging, water, and biological samples. sciex.comnih.govnih.gov

Methodologies typically employ reversed-phase chromatography, with C8 or C18 columns being common choices. sciex.comresearchgate.net A gradient elution using mobile phases such as water and methanol (B129727) or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization, is used to achieve separation. sciex.comresearchgate.net Detection is performed using a tandem mass spectrometer, commonly with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.govnih.gov The ESI interface is often used to monitor the [M-H]⁻ ion for acidic compounds or [M+NH4]⁺ for ethoxylated compounds. researchgate.net Operating in the Multiple Reaction Monitoring (MRM) mode allows for the specific detection of precursor-to-product ion transitions, ensuring high selectivity and reducing matrix interferences. sciex.com

Table 2: Typical LC-MS/MS Parameters for Analysis of Related Compounds This table outlines common conditions derived from the analysis of nonylphenols, phosphites, and adipates, applicable for developing a method for this compound.

| Parameter | Typical Setting | Source(s) |

|---|---|---|

| Liquid Chromatograph | Agilent 1200 series or similar | sciex.com |

| Column | Reversed-phase (e.g., Phenomenex Kinetex C18, 2.6 µm) | sciex.com |

| Mobile Phase | A: Water with 10 mM ammonium acetate; B: Methanol or Acetonitrile | sciex.comresearchgate.net |

| Elution | Fast gradient | sciex.com |

| Flow Rate | 500 µL/min | sciex.com |

| Mass Spectrometer | SCIEX QTRAP® 5500 System or similar | sciex.com |

| Ion Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | sciex.comnih.gov |

| Polarity | Negative or Positive, depending on adduct formation | nih.govresearchgate.net |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | sciex.comnih.gov |

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) coupled with specialized detectors like fluorescence (FLD) or ultraviolet (UV) offers a viable alternative for the quantification of this compound. The phenolic moiety of the compound allows for sensitive detection using these techniques. nih.govgoogle.com

For fluorescence detection, which is particularly sensitive for phenolic compounds, specific excitation and emission wavelengths are selected to maximize the signal for the nonylphenol part of the molecule. researchgate.netscielo.br For instance, excitation at 225 nm and emission at 305 nm have been used effectively for 4-nonylphenol (B119669). researchgate.netscielo.br UV detection is also applicable, with detection wavelengths typically set around 220 nm. google.com Method development often involves optimizing the stationary phase (e.g., C8 or C18 column), mobile phase composition (e.g., acetonitrile/water mixture), and column temperature to achieve optimal separation and peak shape. researchgate.netscielo.br In some cases, pre-column derivatization can be employed to enhance the stability and detection sensitivity of the target analyte. google.com

Table 3: HPLC with Specialized Detection - Example Conditions for Related Analytes This table shows typical HPLC parameters used for nonylphenol analysis, which can be adapted for this compound.

| Parameter | Typical Setting | Source(s) |

|---|---|---|

| System | High-Performance Liquid Chromatograph | nih.govscielo.br |

| Stationary Phase | C8 or C18 column | researchgate.netscielo.br |

| Mobile Phase | Acetonitrile/water solution (e.g., 90:10 v/v) | researchgate.netscielo.br |

| Elution Mode | Isocratic | google.com |

| Flow Rate | 0.8 - 1.0 mL/min | google.comresearchgate.net |

| Column Temperature | 35 - 40 °C | google.comresearchgate.net |

| Detector | Fluorescence Detector (FLD) or UV Detector | google.comresearchgate.net |

| FLD Wavelengths | Excitation: ~225 nm; Emission: ~305 nm | researchgate.netscielo.br |

| UV Wavelength | ~220 nm | google.com |

Sample Preparation and Extraction Methodologies

The extraction of this compound from its matrix is a critical step that dictates the accuracy and reliability of the final analytical result. The choice of extraction technique depends on the sample type, the concentration of the analyte, and the subsequent analytical method.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration of analytes like this compound from liquid samples. nih.gov It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. The choice of sorbent is crucial; C18 is commonly used for reversed-phase retention, while graphitized carbon black (GCB) cartridges have also been shown to be effective for related compounds. researchgate.net After loading, interfering substances are washed away, and the analyte is eluted with a small volume of an appropriate organic solvent, such as methanol, ethanol, or ethyl acetate. researchgate.netnih.gov

Liquid-Liquid Extraction (LLE) is a traditional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. thermofisher.com For extracting compounds like this compound from aqueous samples, a non-polar solvent like n-hexane, often in a mixture with a more polar solvent like acetone (B3395972), can be used. thermofisher.com The organic phase containing the analyte is then separated, dried, and concentrated before analysis. thermofisher.com

Table 4: Common Parameters for SPE and LLE of Related Compounds This table summarizes typical conditions for extracting nonylphenols and related compounds, which are applicable to this compound.

| Technique | Parameter | Typical Setting | Source(s) |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Sorbent Material | C18, Graphitized Carbon Black (GCB), Oasis®, LiChrolut® | researchgate.netresearchgate.net |

| Conditioning Solvent | Methanol | researchgate.net | |

| Elution Solvent | Ethyl acetate, Methanol, Ethanol | researchgate.netnih.govresearchgate.net | |

| Liquid-Liquid Extraction (LLE) | Extraction Solvent | n-Hexane, Hexane/Acetone mixture | thermofisher.com |

| Drying Agent | Anhydrous Sodium Sulfate | thermofisher.com | |

| Concentration Step | Evaporation under a gentle nitrogen stream | thermofisher.com |

Accelerated Solvent Extraction and Microwave-Assisted Extraction

Modern extraction techniques like Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) offer significant advantages over traditional methods, including reduced extraction time and solvent consumption. nih.govthermofisher.com

Accelerated Solvent Extraction (ASE), also known as pressurized solvent extraction (PSE), uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency. thermofisher.comnih.govanaliticaweb.com.br This technique is particularly effective for extracting additives from solid and semi-solid matrices, such as polymers. thermofisher.com The high temperature disrupts solute-matrix interactions, while the high pressure keeps the solvent in its liquid state, leading to rapid and efficient extractions. analiticaweb.com.br

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvents in contact with the sample, causing a rapid rise in temperature and pressure within the extraction vessel. researchgate.netnih.gov This disrupts the sample matrix and enhances the solubilization of the target analyte. nih.gov The choice of solvent is important, with polar solvents that absorb microwave energy effectively being preferred. researchgate.net MAE has been successfully applied to the simultaneous extraction of various organic pollutants, including nonylphenols and phthalate (B1215562) esters, from sediment samples using solvents like acetone or methanol. nih.govresearchgate.net

Table 5: Operating Parameters for ASE and MAE of Related Compounds This table details typical operational parameters for advanced extraction techniques based on methods for polymer additives and environmental pollutants.

| Technique | Parameter | Typical Setting | Source(s) |

|---|---|---|---|

| Accelerated Solvent Extraction (ASE) | Extraction Solvent | Dichloromethane, Hexane, Heptane | thermofisher.comresearchgate.net |

| Temperature | 50 - 200 °C | thermofisher.com | |

| Pressure | ~1500 psi (10 MPa) | thermofisher.com | |

| Extraction Time | ~12 - 20 minutes | thermofisher.comanaliticaweb.com.br | |

| Microwave-Assisted Extraction (MAE) | Extraction Solvent | Acetone, Methanol | nih.govresearchgate.net |

| Microwave Power | 80% of available power (e.g., 400 W) | researchgate.netnih.gov | |

| Pressure | 21 - 159 kPa | nih.govresearchgate.net | |

| Extraction Time | ~15 minutes | researchgate.net |

Application of Novel Extraction Solvents (e.g., Deep Eutectic Solvents)

The extraction of this compound from complex matrices is a critical step prior to its detection and quantification. Traditional liquid-liquid extraction methods often rely on volatile and toxic organic solvents. In the pursuit of greener analytical methodologies, Deep Eutectic Solvents (DESs) have emerged as a promising alternative. nih.govnih.gov DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.gov Their negligible volatility, tunable polarity, and high solubilization power for a wide range of compounds make them attractive for extraction processes. nih.govmdpi.com

While specific studies on the extraction of this compound using DESs are not extensively documented, the successful application of DESs for the extraction of structurally similar compounds, such as phenolic compounds and esters, provides a strong basis for their potential utility. researchgate.netresearchgate.netnih.gov For instance, various DESs have been effectively used to extract phenolic compounds from different plant and food matrices. researchgate.netresearchgate.netnih.gov Given that this compound contains a phenolic moiety, it is anticipated that DESs could efficiently extract it.

The selection of the HBA and HBD is crucial for optimizing the extraction efficiency. For a molecule like this compound, which possesses both a non-polar nonylphenyl group and a more polar hydrogen adipate group, a DES with balanced polarity would be ideal. Hydrophobic DESs could be suitable for extraction from aqueous samples, while hydrophilic DESs might be more effective for extraction from non-polar matrices like oils and plastics. mdpi.com The water content within the DES is another critical parameter that can be adjusted to fine-tune the solvent's polarity and viscosity, thereby enhancing extraction yields. nih.gov

Below is a table of representative DESs that have been used for the extraction of related compounds and could be considered for this compound.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Potential Application for Extraction |

| Choline chloride | Urea | 1:2 | Extraction of phenolic and non-polar compounds |

| Choline chloride | Glycerol | 1:2 | Extraction of compounds with varying polarities |

| Betaine | Glycerol | 1:2 | Green extraction of phenolic compounds from oils nih.gov |

| Menthol | Acetic acid | 1:2 | Hydrophobic DES for extraction from aqueous matrices |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would provide a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the nonylphenyl group, the aliphatic protons of the nonyl chain, and the methylene (B1212753) protons of the adipate moiety. researchgate.netresearchgate.net The chemical shifts of the aromatic protons can indicate the substitution pattern on the benzene (B151609) ring.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in this compound. A strong absorption band corresponding to the C=O stretching vibration of the ester group is expected around 1730-1740 cm⁻¹. dtu.dk Another C=O stretching vibration for the carboxylic acid group should also be present. Additionally, characteristic bands for the C-O stretching of the ester and carboxylic acid, as well as bands for the aromatic C-H and aliphatic C-H stretching and bending vibrations, would be observed. nih.govrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound would be dominated by the absorption of the phenyl ring. Nonylphenol typically exhibits absorption bands in the UV region, which can be attributed to π-π* transitions within the aromatic ring. researchgate.net

The following table summarizes the expected spectroscopic data for this compound based on the analysis of its constituent functional groups.

| Spectroscopic Technique | Expected Chemical Shifts / Absorption Bands | Corresponding Functional Group / Structural Feature |

| ¹H NMR | δ 6.5-7.5 ppm | Aromatic protons (nonylphenyl group) |

| δ 2.0-2.5 ppm | Methylene protons adjacent to carbonyl groups (adipate) | |

| δ 0.8-1.6 ppm | Aliphatic protons (nonyl chain and adipate) | |

| ¹³C NMR | δ 170-180 ppm | Carbonyl carbons (ester and carboxylic acid) |

| δ 110-160 ppm | Aromatic carbons (nonylphenyl group) | |

| δ 20-40 ppm | Aliphatic carbons (nonyl chain and adipate) | |

| IR Spectroscopy | ~1735 cm⁻¹ | C=O stretching (ester) dtu.dk |

| ~1710 cm⁻¹ | C=O stretching (carboxylic acid) | |

| ~1240 cm⁻¹ | C-O stretching (ester and carboxylic acid) | |

| ~2930 cm⁻¹ | Aliphatic C-H stretching | |

| ~3030 cm⁻¹ | Aromatic C-H stretching | |

| UV-Vis Spectroscopy | ~275 nm | π-π* transition of the phenyl ring researchgate.net |

Isomer-Specific Analysis and Chiral Separation Studies

The term "nonylphenol" typically refers to a complex mixture of isomers, with the nonyl group being branched in various ways and attached to the phenol (B47542) ring at different positions. usgs.govnih.govnih.gov Consequently, this compound is also a mixture of numerous isomers. The toxicological and environmental fate of nonylphenol isomers can vary significantly depending on the structure of the branched nonyl group. usgs.govnih.gov Therefore, isomer-specific analysis is crucial for a comprehensive understanding of the properties and effects of this compound.

Isomer-Specific Analysis: The separation and identification of the various isomers of nonylphenol present a significant analytical challenge. High-resolution chromatographic techniques are required to resolve this complex mixture. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-ToFMS) has proven to be a powerful tool for the isomer-specific determination of nonylphenols. usgs.govresearchgate.net This technique offers enhanced separation capacity and allows for the identification of a large number of individual isomers. usgs.gov High-performance liquid chromatography (HPLC) using specialized columns, such as those with graphitized carbon stationary phases, has also been employed to separate nonylphenol isomers. researchgate.net

Chiral Separation Studies: The branching in the nonyl group can create chiral centers, leading to the existence of enantiomers for certain nonylphenol isomers. nih.gov Since the biological activity of enantiomers can differ, their separation and individual characterization are of great importance. nih.govchromatographyonline.com The chiral separation of nonylphenol isomers has been achieved using techniques like preparative chiral HPLC. nih.gov For a molecule like this compound, which contains an ester linkage, chiral separation could potentially be achieved through chiral stationary phases in HPLC or through derivatization with a chiral agent to form diastereomers that can be separated on a non-chiral column. aocs.orgnih.gov

The following table provides an overview of the types of isomerism in this compound and the analytical approaches for their study.

| Type of Isomerism | Description | Analytical Techniques |

| Positional Isomerism | The nonyl group is attached to different positions on the phenyl ring (ortho, meta, para). | GCxGC-ToFMS, HPLC |

| Structural Isomerism | The nonyl group has various branching structures. | GCxGC-ToFMS, HPLC usgs.govresearchgate.net |

| Stereoisomerism (Enantiomers) | Presence of chiral centers in the branched nonyl group. | Chiral HPLC, Chiral Derivatization followed by GC or HPLC nih.govgcms.cz |

Mechanistic Insights into the Interactions of Nonylphenyl Hydrogen Adipate with Polymer Systems and Environmental Components

Molecular Interactions in Polymer Blends

While direct studies on Nonylphenyl hydrogen adipate's role in polymer blends are not prevalent in public literature, its chemical structure allows for an inferential analysis of its potential functions. The molecule consists of a hydrophobic nonylphenyl group ester-linked to an adipate (B1204190) chain which is terminated by a reactive carboxylic acid group. This bifunctional nature suggests potential roles as both a compatibilizer and a plasticizer. Adipate esters are known to be used as plasticizers to improve low-temperature properties in polymer blends exxonmobilchemical.com.

Aliphatic-aromatic copolyesters like Poly(butylene adipate-co-terephthalate) (PBAT) and Poly(butylene succinate-co-adipate) (PBSA) are valued for combining the biodegradability of aliphatic polyesters with the mechanical strength of aromatic polyesters researchgate.netresearchgate.netresearchgate.net. However, when blended with other polymers, such as polylactic acid (PLA), they often exhibit poor interfacial adhesion due to immiscibility researchgate.netnih.gov.

To overcome this, compatibilizers are introduced. These agents modify the interfacial character between the polymer phases, promoting adhesion and stabilizing the blend's morphology youtube.comyoutube.com. For polyester (B1180765) blends, reactive compatibilizers are often employed. These molecules have functional groups that can react with the end-groups (typically hydroxyl or carboxyl) of the polyester chains nih.gov.

Given its terminal carboxylic acid group, this compound could theoretically act as a reactive compatibilizer in PBAT or PBSA blends. The acid group could undergo an esterification or transesterification reaction with the hydroxyl end-groups of the polyester chains during melt blending. This would create a covalent bond, anchoring the compatibilizer to a polymer chain. The long nonylphenyl tail would then interact with the other polymer phase through van der Waals forces, bridging the immiscible domains and improving stress transfer between them.

Chain extenders are additives that increase the molecular weight of polymers, often by reacting with their end-groups, which can enhance mechanical and processing properties avient.com. Compatibilizers, while sometimes sharing reactive functionalities, primarily function to stabilize blends of different polymers youtube.compolygroupinc.com.

This compound's structure is more aligned with that of a reactive compatibilizer than a traditional chain extender, which typically has two or more reactive groups to link multiple polymer chains. However, its adipate component is significant. Adipic acid is a primary monomer in the synthesis of PBAT, forming the flexible, aliphatic segments of the polymer researchgate.netresearchgate.net. Adipate-based plasticizers are known to enhance flexibility and processability in plastics specialchem.com. Therefore, the adipate portion of this compound could function as a plasticizing agent, increasing the flexibility of the polymer matrix.

Table 1: Predicted Physicochemical Properties of this compound This table summarizes key properties predicted for this compound, which inform its likely behavior in both polymer and environmental systems.

| Property | Value | Source |

| Molecular Formula | C21H32O4 | uni.lu |

| Monoisotopic Mass | 348.23 g/mol | uni.lu |

| Common Name | 6-(2-nonylphenoxy)-6-oxohexanoic acid | uni.lu |

| XlogP (Hydrophobicity) | 6.0 | uni.lu |

Adsorption Mechanisms on Microplastic Surfaces

The environmental fate of this compound is largely dictated by its interaction with surfaces, particularly microplastics. Due to its high predicted hydrophobicity (XlogP of 6.0), it is expected to partition from the aqueous phase onto solid organic matrices uni.lu. The adsorption process is governed by a combination of interactions stemming from its distinct chemical moieties. The environmental fate of related compounds, alkylphenols, is known to be influenced by their high partition coefficients, leading them to accumulate in sediments nih.govresearchgate.net.

The "hydrogen adipate" portion of the molecule features a terminal carboxylic acid group (-COOH). This functional group is a key player in polar interactions. It can act as a hydrogen bond donor (via the -OH) and acceptor (via the C=O). This allows for hydrogen bonding with polar sites on the surface of microplastics, especially those that have undergone environmental weathering and formed oxygen-containing functional groups mdpi.com.

Furthermore, the carboxylic acid group's behavior is pH-dependent. In acidic waters, it will remain protonated as -COOH. As the pH increases past its acid dissociation constant (pKa), it will deprotonate to form a negatively charged carboxylate ion (-COO⁻). This introduces the potential for pH-mediated electrostatic interactions. It could be repelled by negatively charged surfaces or attracted to positively charged sites. Studies on nonylphenol (NP) adsorption onto polystyrene microplastics have shown that the maximum adsorption occurs at a low pH (pH 3), with capacity decreasing as the pH rises, highlighting the importance of solution chemistry in the interaction mdpi.com.

The most dominant driving force for the adsorption of this compound onto most common microplastics (like polyethylene (B3416737) and polypropylene) is likely hydrophobic interaction. The nonylphenyl group is large, non-polar, and highly hydrophobic. In an aqueous environment, there is a strong thermodynamic incentive for this hydrophobic tail to escape the water and associate with a non-polar surface, such as that of a microplastic particle mdpi.comnih.gov.

This process, known as hydrophobic partitioning, is a primary sorption mechanism for many organic contaminants. The high hydrophobicity, indicated by the predicted XlogP value, suggests that the compound will have a low aqueous solubility and a strong tendency to sorb to suspended particulate matter and sediments nih.govnih.gov. Studies on related nonylphenol metabolites confirm that their linear sorption coefficient (Kd) increases with the organic carbon content of the particulate matter, which is consistent with a hydrophobic partitioning mechanism nih.gov.

Mechanistic Models of Environmental Sorption and Release

To quantify the sorption behavior of organic compounds like this compound on environmental solids, researchers employ sorption isotherm models. These mathematical models describe the equilibrium distribution of a compound between a solid phase (e.g., microplastics) and an aqueous phase.

Commonly used models include the Langmuir, Freundlich, and linear isotherms.

Linear Isotherm (Kd): At low contaminant concentrations, the sorption is often described by a simple linear model where the amount sorbed is directly proportional to the amount in solution. This is characterized by the sorption or distribution coefficient, Kd nih.gov.

Freundlich Isotherm: This empirical model is often used to describe sorption on heterogeneous surfaces and is well-suited for physical adsorption processes. It is frequently applied to the adsorption of organic pollutants on microplastics and sediments nih.gov.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

Given the heterogeneous nature of environmental microplastics and the likelihood of multiple interaction mechanisms (hydrophobic, hydrogen bonding), the Freundlich model is often a good fit for describing the sorption of related compounds nih.gov. The model parameters provide insight into the sorption capacity and intensity.

Table 2: Summary of Functional Groups and Their Interaction Mechanisms This table deconstructs the this compound molecule to attribute its likely interactions to its specific functional parts.

| Functional Group | Type of Interaction | Relevance |

| Nonylphenyl Group | Hydrophobic Interactions, van der Waals Forces | Primary driver for adsorption onto non-polar microplastics and partitioning into organic matter. |

| Ester Linkage | Hydrogen Bond Acceptor, Dipole-Dipole | Contributes to interactions with polar surfaces and potential compatibility in polyester blends. |

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor, Electrostatic (as -COO⁻) | Enables pH-dependent interactions with surfaces and provides a reactive site for polymer modification. |

Investigation of Catalytic Processes Involving Adipate Structures

While direct research on the specific catalytic activities of this compound is not extensively documented in publicly available literature, significant insights can be drawn from studies on related adipate structures and their roles in various catalytic systems. The primary areas where adipate structures feature in catalytic processes are in polymerization, particularly as internal donors in Ziegler-Natta catalysts, and in the catalytic synthesis and transformation of adipate esters themselves.

The function of internal donors is crucial in Ziegler-Natta catalysis for producing stereoregular polyolefins like isotactic polypropylene (B1209903). researchgate.net These donors, which can include various ester compounds, are integral to the solid catalyst component, typically supported on magnesium dichloride (MgCl₂). lyondellbasell.comepo.org The internal donor influences the catalyst's activity, the stereospecificity of the resulting polymer, and other polymer properties such as molecular weight distribution. researchgate.netscispace.com Adipate esters, due to their chemical structure, can act as effective internal donors.

In the context of Ziegler-Natta catalysts, the internal donor is believed to function by adsorbing onto the MgCl₂ support, which in turn affects the distribution and nature of the active titanium tetrachloride (TiCl₄) sites. scispace.com This interaction can deactivate non-stereospecific active sites or enhance the performance of stereospecific ones, leading to higher isotacticity in the final polymer. researchgate.net Different classes of internal donors, such as benzoates, phthalates, diethers, and succinates, have been extensively studied, with each imparting distinct characteristics to the catalyst's performance. lyondellbasell.com Adipates fall within the broader category of diester donors and their performance can be compared to these established classes.

Research into various internal donors has provided comparative data on their effects on catalyst activity and polymer properties. Although specific data for this compound is scarce, the general behavior of adipate-based donors can be inferred from studies on similar structures.

| Internal Donor Class | Typical Effect on Catalyst Activity | Influence on Polymer Isotacticity | Resulting Polymer Molecular Weight Distribution (MWD) |

| Benzoates | High initial activity with rapid decay lyondellbasell.com | Moderate | Broad |

| Phthalates | High and stable activity scispace.com | High scispace.com | Medium scispace.com |

| Diethers | High performance, can be used without external donors scispace.com | High scispace.com | Wide scispace.com |

| Succinate | Relatively low rate of decay lyondellbasell.com | Adjustable stereospecificity | Can be broad |

| Adipates (general) | Can enhance catalyst performance | Can improve stereospecificity | Influenced by specific adipate structure |

Beyond polymerization, the adipate structure itself is central to various catalytic syntheses. The production of adipate esters, for instance, often employs catalysts to drive the esterification or transesterification reactions. rsc.orgnih.gov For example, titanium adipate has been synthesized and used as a recyclable solid catalyst for the production of diisooctyl adipate (DOA) via transesterification. rsc.orgnih.gov In one study, a titanium adipate catalyst demonstrated high efficiency, achieving an ester exchange rate of over 94% under optimized conditions. nih.gov Lipases are also used as biocatalysts for the synthesis of adipate esters in solvent-free systems, offering a green chemistry approach. nih.govgoogle.com

Furthermore, the nonylphenyl group of the compound is related to catalytic hydrogenation processes. For instance, the catalytic hydrogenation of nonylphenol to nonylcyclohexanol (B8396721) has been studied using ruthenium-based catalysts. xdhg.com.cn This suggests that the nonylphenyl moiety of this compound could potentially undergo catalytic transformation.

Industrial Process Integration and Environmental Management Research for Nonylphenyl Hydrogen Adipate

Sustainable Production and Utilization Practices

The pursuit of sustainability in the chemical industry has driven significant research into greener manufacturing processes for compounds like Nonylphenyl hydrogen adipate (B1204190). A key focus is the shift from conventional, petroleum-based feedstocks to renewable, bio-based alternatives for the synthesis of its precursors, nonylphenol and adipic acid.

Bio-based Production of Adipic Acid:

Traditionally, adipic acid production relies on the oxidation of cyclohexane (B81311) derived from petroleum, an energy-intensive process that generates significant greenhouse gas emissions, particularly nitrous oxide (N₂O), a gas with a global warming potential nearly 300 times that of carbon dioxide. upbiochemicals.comchemanalyst.com Innovations in biotechnology offer promising, more sustainable routes. These methods often involve the fermentation of renewable feedstocks like glucose or lignocellulosic biomass (derived from wood and plant matter) by microorganisms, such as bacteria or yeast, to produce adipic acid. upbiochemicals.com This bio-based approach can lead to lower carbon emissions and reduced energy consumption compared to conventional methods. upbiochemicals.com

Greener Synthesis of Adipate Esters:

Beyond the feedstock, the esterification process itself is a target for green chemistry innovations. Traditional methods may use hazardous chemical catalysts and lead to challenges in product separation and energy consumption. nih.gov To address this, research is exploring the use of immobilized enzymes, such as lipase (B570770), as biocatalysts. nih.gov This enzymatic synthesis can occur in an organic solvent medium and offers several advantages, including milder reaction conditions, higher selectivity, and easier separation of the biocatalyst for recycling. nih.gov

Sustainable Utilization:

The use of Nonylphenyl hydrogen adipate, likely as a plasticizer, can be made more sustainable by incorporating it into products designed for a circular economy. This includes designing products for longevity, repairability, and eventual recycling. Furthermore, the development of biodegradable polymers means that at the end of their life, materials containing adipate esters can be broken down by microorganisms, reducing the accumulation of plastic waste in the environment. researchgate.net

Wastewater Treatment Technologies for Adipate Compounds

Industrial wastewater containing adipate compounds requires effective treatment to prevent environmental contamination. Research has focused on both physical and biological methods to remove these substances from water streams.

Adsorption is a widely used physicochemical treatment method for removing organic pollutants from wastewater. nih.gov This process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent).

Common Adsorbents:

Activated Carbon: Recognized by the U.S. Environmental Protection Agency (USEPA) as an efficient technology, activated carbon is a highly porous material with a large surface area, making it effective at adsorbing a wide range of organic compounds. nih.govgoogle.com Its performance is influenced by factors such as the initial concentration of the pollutant and the pH of the water. nih.gov

Bentonite Clay: This naturally occurring clay mineral is an attractive low-cost adsorbent. researchgate.net Its high surface area and ability to be chemically modified can enhance its adsorption capacity for various pollutants. nih.govpaperpublications.org Acid activation of bentonite, for instance, can increase its efficiency in adsorbing organic compounds. paperpublications.org

Interactive Table: Comparison of Adsorbents for Organic Pollutant Removal

| Adsorbent | Key Characteristics | Advantages | Disadvantages |

| Activated Carbon | Highly porous, large surface area | High efficiency for a wide range of organics | Higher cost, potential for regeneration challenges |

| Bentonite Clay | Natural clay mineral, high surface area | Low cost, readily available, can be modified | Lower adsorption capacity than activated carbon for some pollutants |

Biological treatment utilizes microorganisms to break down organic pollutants. This can occur under aerobic (with oxygen) or anaerobic (without oxygen) conditions.

Aerobic and Anaerobic Biodegradation:

Studies have shown that various adipate esters can be effectively biodegraded by mixed microbial populations found in activated sludge systems, which are common in wastewater treatment plants. nih.gov Both aerobic and anaerobic processes can degrade these compounds, with the end products of aerobic biodegradation being primarily carbon dioxide and water. jksus.org Anaerobic biodegradation can produce methane (B114726) in addition to carbon dioxide and water. jksus.org The efficiency of biodegradation can be influenced by the specific structure of the adipate ester and the conditions of the treatment system. nih.govresearchgate.net

Research has identified specific bacterial strains capable of degrading plasticizers. researchgate.net These microorganisms can utilize the plasticizers as a source of carbon and energy, breaking down the complex ester molecules into simpler, less harmful substances. nih.gov The biodegradation of plasticizers often begins with the hydrolysis of the ester bonds, followed by the breakdown of the resulting intermediates through established metabolic pathways. nih.gov

Life Cycle Assessment of Adipate-Containing Materials

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product throughout its entire life, from raw material extraction to disposal or recycling. numberanalytics.comtandfonline.com

For materials containing adipates, an LCA would consider the following stages:

Raw Material Acquisition: This includes the environmental burdens associated with the extraction and processing of feedstocks, whether petroleum-based or bio-based.

Manufacturing: This stage assesses the energy consumption, emissions, and waste generated during the synthesis of adipic acid, nonylphenol, and the final this compound product.

Use Phase: The environmental impact during the use of the product containing the adipate, such as potential leaching, is evaluated.

End-of-Life: This includes the impacts of disposal methods such as landfilling, incineration, or recycling, as well as the potential for biodegradation.

Interactive Table: Key Considerations in the Life Cycle Assessment of Adipate-Containing Materials

| Life Cycle Stage | Key Environmental Considerations |

| Raw Material Acquisition | Fossil fuel depletion vs. land and water use for biomass |

| Manufacturing | Energy consumption, greenhouse gas emissions (e.g., N₂O), use of hazardous catalysts |

| Use Phase | Leaching of the plasticizer from the product |

| End-of-Life | Landfill space, emissions from incineration, energy recovery, biodegradability |

Regulatory Science and Environmental Monitoring Frameworks

The regulatory landscape for chemical substances plays a crucial role in managing their potential risks to human health and the environment. For this compound, the regulatory focus would likely be on its two main components: nonylphenol and adipates.

Regulatory Frameworks:

Nonylphenols and their ethoxylates are subject to regulations in many parts of the world due to their environmental persistence, toxicity to aquatic organisms, and endocrine-disrupting properties. ineris.frepa.gov In the European Union, for example, nonylphenols are included in Annex XVII of the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, which restricts their use in certain applications. ineris.fr They are also on the list of priority substances under the Water Framework Directive. ineris.fr In the United States, the EPA has used the Toxic Substances Control Act (TSCA) to regulate nonylphenols and their ethoxylates. federalregister.govepa.gov

While adipate esters are generally considered to have lower toxicity than some other classes of plasticizers like phthalates, they are still subject to environmental monitoring and regulation. nih.govnih.gov The presence of plasticizers in the environment is a growing concern, and regulations are evolving to address the potential risks associated with their widespread use. nih.gov

Environmental Monitoring:

Effective environmental monitoring is essential for understanding the distribution, fate, and impact of chemical substances. weighinginstru.com This involves the use of sophisticated analytical methods to detect and quantify these compounds in various environmental matrices such as water, soil, and sediment.

Common analytical techniques for detecting adipate esters and their precursors include:

Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), this is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. epa.gov

High-Performance Liquid Chromatography (HPLC): This method is suitable for a wide range of organic compounds and can be used with various detectors, including mass spectrometry (LC-MS/MS), for high sensitivity and selectivity. nih.govebrary.net

The EPA has established standardized methods for the analysis of phthalate (B1215562) and adipate esters in drinking water. nemi.gov These methods provide a framework for monitoring the presence of these compounds in the environment and ensuring compliance with regulatory limits.

Q & A

Q. What experimental designs are recommended for assessing the developmental and reproductive toxicity (DART) of NPHA in animal models?

To evaluate DART, follow OECD Guideline 421, which includes oral administration in rats to assess gonadal function, mating, conception, and parturition. Key endpoints include fertility indices, histopathology of reproductive organs, and offspring viability. Maximize systemic exposure by adjusting dosage levels (e.g., 100–1000 mg/kg/day) while monitoring maternal toxicity . Note: Current evidence on ethyl hydrogen adipate (EHA) suggests similar methodologies apply to NPHA, but species-specific metabolic differences must be validated.

Q. How can NPHA be characterized using spectroscopic and chromatographic techniques?

- FTIR : Identify hydrogen bonding interactions between NPHA’s hydroxyl/carboxyl groups and substrates (e.g., silica nanoparticles). Peaks near 1700 cm⁻¹ (C=O stretching) and 3200–3500 cm⁻¹ (O-H stretching) are critical .

- Gas Chromatography (GC) : Use EPA Method 506 for adipate ester analysis. Optimize column selection (e.g., DB-5MS) and calibration with isooctane-based standards. Detection limits for bis(2-ethylhexyl) adipate analogs are ~100 µg/mL .

Q. What are the current gaps in toxicological data for NPHA, and how can researchers address them?

Existing data lack information on acute toxicity (e.g., skin/eye irritation), mutagenicity, and carcinogenicity. To fill gaps:

- Conduct Ames tests (with/without metabolic activation) to assess mutagenic potential .

- Use IARC protocols for carcinogenicity studies, focusing on liver and kidney endpoints in rodents, as seen in di(2-ethylhexyl) adipate (DEHA) studies .

Advanced Research Questions

Q. How do conflicting results in carcinogenicity studies of structurally similar adipates inform NPHA research?

DEHA studies show species-specific carcinogenicity (liver tumors in mice but not rats) due to metabolic differences. For NPHA:

Q. What advanced methods can resolve NPHA’s environmental persistence and bioaccumulation potential?

Q. How can molecular dynamics simulations improve understanding of NPHA’s interaction with polymers?

Simulate NPHA’s hydrogen bonding with polybutylene adipate (PBA) using software like GROMACS. Key parameters:

- Bonding energy between NPHA’s carboxyl groups and PBA’s ester linkages.

- Impact of NPHA on PBA crystallinity (β-to-α phase transitions) .